1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are organosulfur compounds containing the sulfonamide functional group, which consists of a sulfonyl group connected to an amine group. This compound is notable for its unique structure, which includes an acridine moiety, making it of interest in various scientific research fields .
Preparation Methods
The synthesis of 1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- typically involves the reaction of sulfonyl chlorides with amines. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R}‘_2\text{NH} \rightarrow \text{RSO}_2\text{NR}’_2 + \text{HCl} ] A base such as pyridine is often added to absorb the generated HCl . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s acridine moiety makes it useful in studying DNA intercalation and its effects on biological systems.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the development of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This interaction can lead to cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar compounds include other acridine derivatives such as 4’-(9-acridinylamino)methanesulfon-m-anisidide (m-AMSA). Compared to these compounds, 1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- is unique due to its specific sulfonamide group, which may confer different chemical reactivity and biological activity .
Conclusion
1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
66147-71-5 |
---|---|
Molecular Formula |
C21H19N3O2S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[4-(acridin-9-ylamino)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C21H19N3O2S/c22-27(25,26)14-13-15-9-11-16(12-10-15)23-21-17-5-1-3-7-19(17)24-20-8-4-2-6-18(20)21/h1-12H,13-14H2,(H,23,24)(H2,22,25,26) |
InChI Key |
LONPRWYNNZRYIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.